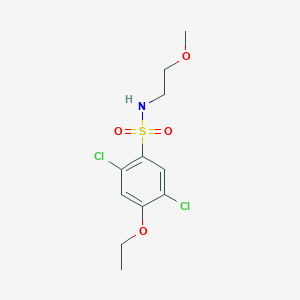![molecular formula C14H21NO3S B288549 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, also known as EMDP, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines. EMDP has been widely studied for its potential use in scientific research due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl group in 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This reaction forms a covalent bond between 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine and the sulfenic acid-containing protein, allowing for its detection and quantification.
Biochemical and Physiological Effects
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins in biological samples, allowing for their detection and quantification. This has led to the identification of several sulfenylation targets in various biological systems, including enzymes, transcription factors, and signaling proteins. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to be non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its selectivity for sulfenic acid-containing proteins, which allows for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. However, one of the limitations of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its relatively low reactivity towards sulfenic acid-containing proteins, which can limit its sensitivity for detecting low levels of sulfenylation.
Future Directions
Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine that can detect lower levels of sulfenylation in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used in combination with other chemical probes to investigate the role of protein sulfenylation in various biological processes, including oxidative stress, aging, and disease. Finally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used to investigate the therapeutic potential of targeting protein sulfenylation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, or 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, is a valuable chemical probe for studying protein sulfenylation in biological systems. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, investigating the role of protein sulfenylation in various biological processes, and exploring the therapeutic potential of targeting protein sulfenylation in disease states.
Synthesis Methods
The synthesis of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine as a white solid, which can be further purified using recrystallization techniques.
Scientific Research Applications
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential use as a chemical probe to investigate the role of protein sulfenylation in biological systems. Sulfenylation is a post-translational modification that involves the oxidation of cysteine residues in proteins to form sulfenic acid. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples.
properties
Product Name |
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-4-18-13-9-12(3)14(10-11(13)2)19(16,17)15-7-5-6-8-15/h9-10H,4-8H2,1-3H3 |
InChI Key |
NPKJIWLYEODFPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
